molecular formula C17H14BrN3O2S B11351308 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide

Cat. No.: B11351308
M. Wt: 404.3 g/mol
InChI Key: NQWJMNYISUWLCM-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide typically involves the reaction of 4-bromoaniline with thiosemicarbazide to form the intermediate 4-bromo-1,2,4-thiadiazole. This intermediate is then reacted with 4-ethoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell processes.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication and cell division, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    4-Bromophenyl derivatives: Compounds containing the 4-bromophenyl group but different heterocyclic rings.

    Ethoxybenzamide derivatives: Compounds with the ethoxybenzamide moiety but different aromatic or heterocyclic groups.

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide stands out due to its unique combination of the bromophenyl group, thiadiazole ring, and ethoxybenzamide moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C17H14BrN3O2S/c1-2-23-14-9-5-12(6-10-14)16(22)20-17-19-15(21-24-17)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,20,21,22)

InChI Key

NQWJMNYISUWLCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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